

# Introduction: The Strategic Importance of 2-Chloro-5-nitropyridine

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## Compound of Interest

Compound Name: 5-Nitro-2-piperidinopyridine

Cat. No.: B189389

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2-Chloro-5-nitropyridine (CAS No: 4548-45-2) is a highly functionalized heterocyclic compound that has emerged as a cornerstone intermediate in the fields of pharmaceutical and agrochemical synthesis.[1][2] Its structure, a pyridine ring activated by an electron-withdrawing nitro group and featuring a reactive chlorine atom, makes it a versatile and valuable building block for medicinal chemists and process developers.[1] The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution, a reaction class fundamental to molecular assembly, while the nitro group can be readily reduced to an amine, opening pathways for further derivatization. This dual reactivity profile allows for the construction of complex molecular architectures, cementing its role in the development of novel active pharmaceutical ingredients (APIs) and crop protection agents.[2][3] This guide provides an in-depth analysis of its commercial availability, key synthetic applications, common manufacturing routes, and critical safety protocols.

## Part 1: Commercial Availability and Sourcing

Sourcing high-quality 2-chloro-5-nitropyridine is a critical first step for any research or development program. The compound is readily available from a wide range of chemical suppliers, from those catering to small-scale laboratory research to those equipped for bulk industrial manufacturing.

## Major Manufacturers and Market Landscape

The production of 2-chloro-5-nitropyridine falls within the broader market of pyridine and its derivatives. Key global players in this market include large chemical manufacturers based in

India, the US, China, and Europe. Companies such as Jubilant Ingrevia, Vertellus Holdings LLC, and Lonza Group AG are significant producers of pyridine derivatives.[4][5] Many specialized fine chemical companies also play a crucial role in the supply chain, offering custom synthesis and various grades of the product.[6][7]

## Representative Commercial Suppliers

Researchers can procure 2-chloro-5-nitropyridine in various quantities and purities. The choice of supplier often depends on the scale of the work, required documentation (e.g., Certificate of Analysis), and purity specifications. Below is a table summarizing representative suppliers.

Supplier	Typical Purity	Available Quantities	Intended Use
Sigma-Aldrich (Merck) [8]	≥99%	Grams to Kilograms	Research & Development
Alfa Aesar (Thermo Fisher)[9]	99%	Grams to Kilograms	Research & Development
Jubilant Ingrevia[10] [11]	Technical Grade	Bulk / Commercial	Industrial / Pharmaceutical Manufacturing
Otto Chemie Pvt. Ltd. [12]	99%	Grams to Kilograms	Laboratory Chemicals
Chem-Impex International[3]	≥98% (GC)	Grams to Kilograms	Research & Development
NINGBO INNO PHARMCHEM[1]	High Purity	Bulk / Commercial	Pharmaceutical Manufacturing

Note: Availability and pricing are subject to change. It is recommended to consult directly with suppliers for current information.

## Part 2: Key Applications in Drug Discovery and Agrochemicals

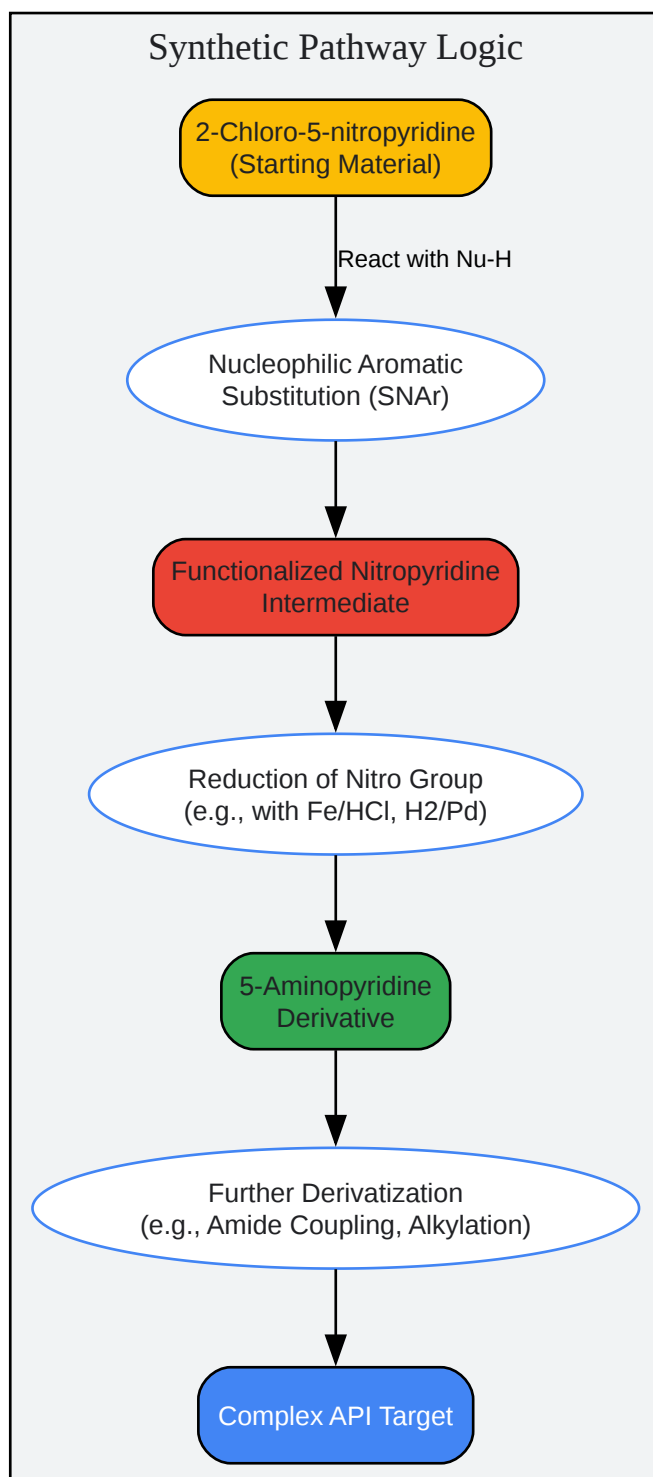
The utility of 2-chloro-5-nitropyridine stems from its role as a versatile scaffold. The chloro and nitro groups serve as synthetic handles for introducing diverse functionalities.

## Pharmaceutical Synthesis

This intermediate is instrumental in the synthesis of a wide array of APIs across different therapeutic areas.[1]

- **Oncology:** It is a key starting material for the synthesis of certain kinase inhibitors. For example, it has been used in the preparation of novel VEGFR2 kinase inhibitors, which are crucial for controlling angiogenesis (the formation of new blood vessels) in tumors.[12] The initial nucleophilic substitution of the chloride allows for the attachment of a core pharmacophore, which is then elaborated in subsequent steps.
- **Antimalarials:** 2-Chloro-5-nitropyridine is an important intermediate in the synthesis of drugs like pyronaridine, a potent antimalarial agent.[13]
- **Androgen Receptor Antagonists:** The compound is used to synthesize derivatives of 4-(Benzoylamino-phenoxy)phenol, which have shown potential as androgen receptor antagonists for applications in prostate cancer therapy.[12]

The logical flow for its use in these syntheses often involves a primary displacement of the chloride followed by modification of the nitro group, as illustrated in the diagram below.



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Caption: Generalized synthetic pathway utilizing 2-chloro-5-nitropyridine.

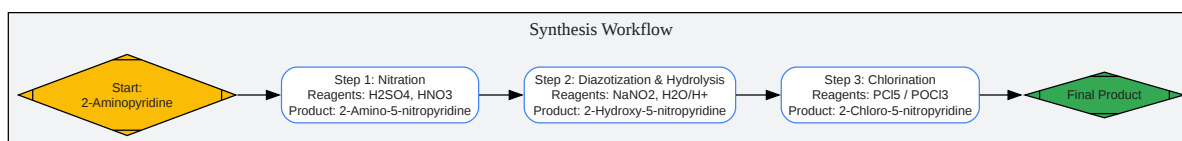
## Agrochemical Applications

In the agrochemical sector, 2-chloro-5-nitropyridine is a building block for various fungicides, herbicides, and pesticides.[3][14] Its structure is incorporated into molecules designed to interact with specific biological targets in pests or weeds, helping to protect crops and improve agricultural yields.[2]

## Part 3: Synthetic Methodology

While commercially available, understanding the synthesis of 2-chloro-5-nitropyridine is valuable for process optimization and cost management. A prevalent and reliable route starts from 2-aminopyridine.[14][15]

### Workflow: Three-Step Synthesis from 2-Aminopyridine



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Caption: Common three-step synthesis route for 2-chloro-5-nitropyridine.

## Detailed Experimental Protocol (Lab-Scale)

This protocol synthesizes the key steps. Causality for key choices is highlighted in italics.

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine[16]

- Carefully add 2-aminopyridine (1.0 eq) in portions to concentrated sulfuric acid (~2.5 vol) in a flask cooled in an ice bath, ensuring the temperature remains below 10 °C. The exothermic dissolution must be controlled to prevent side reactions.
- Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.

- Add the nitrating mixture dropwise to the 2-aminopyridine solution, maintaining the temperature below 30 °C. This slow addition is critical for controlling the highly exothermic nitration reaction and ensuring regioselectivity for the 5-position, which is activated by the amino group.
- After the addition is complete, allow the reaction to stir at room temperature, then gently heat to 55-65 °C for several hours until TLC indicates consumption of the starting material.
- Pour the reaction mixture onto crushed ice and neutralize carefully with a 50% aqueous sodium hydroxide solution to precipitate the product.
- Filter the resulting solid, wash with water, and dry to yield 2-amino-5-nitropyridine.

#### Step 2: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine[14]

- Dissolve 2-amino-5-nitropyridine (1.0 eq) in an aqueous acidic solution (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>).
- Cool the solution to between -5 and 0 °C.
- Slowly add a solution of sodium nitrite (NaNO<sub>2</sub>) in water. This generates nitrous acid in situ, which reacts with the primary amine to form a diazonium salt. This intermediate is unstable at higher temperatures, necessitating the low temperature.
- The diazonium salt hydrolyzes in the aqueous acidic medium to form 2-hydroxy-5-nitropyridine.
- Filter the precipitated product, wash, and dry.

#### Step 3: Chlorination to 2-Chloro-5-nitropyridine[17]

- Combine 2-hydroxy-5-nitropyridine (1.0 eq) with phosphorus oxychloride (POCl<sub>3</sub>) and phosphorus pentachloride (PCl<sub>5</sub>). This combination is a powerful chlorinating system for converting hydroxyl groups on heteroaromatic rings to chlorides. POCl<sub>3</sub> serves as both a reagent and a solvent, while PCl<sub>5</sub> ensures complete conversion.
- Heat the mixture to reflux (around 100-105 °C) for several hours.

- After the reaction is complete, cool the mixture and carefully pour it into ice water to quench the excess reagents.
- Neutralize with a base (e.g., NaOH solution) to a pH of 8-9.
- The product can be extracted with an organic solvent (e.g., dichloromethane), and the solvent evaporated to yield crude 2-chloro-5-nitropyridine, which can be purified by recrystallization.[13]

## Part 4: Safety, Handling, and Regulatory Overview

Due to its chemical nature, 2-chloro-5-nitropyridine must be handled with appropriate precautions.

### Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as harmful and an irritant.[10] It is crucial to consult the latest Safety Data Sheet (SDS) from the supplier before handling.[18][19]

Hazard Class	GHS Classification	Precautionary Action
Acute Toxicity, Oral	H302: Harmful if swallowed[10][20]	Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[10]
Skin Irritation	H315: Causes skin irritation[10][20]	Wear protective gloves and clothing. Wash skin thoroughly after handling.[10][21]
Eye Irritation	H319: Causes serious eye irritation[10][20]	Wear eye/face protection (safety goggles). Rinse cautiously with water for several minutes if in eyes.[10][21]
Respiratory Irritation	H335: May cause respiratory irritation[10][20]	Use only outdoors or in a well-ventilated area. Avoid breathing dust.[10][21]

#### Mandatory PPE:

- Hand Protection: Nitrile rubber gloves (e.g., 0.11 mm thickness).[10]
- Eye Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA standards (US).[10][21]
- Skin and Body Protection: Lab coat and appropriate protective clothing.
- Respiratory Protection: Use a NIOSH or EN 149 approved respirator if ventilation is inadequate or for handling large quantities.[10]

## Handling and Storage

- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust. Ground containers when transferring material to prevent static discharge. [10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. [10][22]

## Regulatory Information

- CAS Number: 4548-45-2[9][20][23][24]
- EC Number: 224-908-3[9][20]
- The regulatory status under frameworks like REACH and TSCA should be verified based on the region of use. It is not listed as a carcinogen by NTP, IARC, or OSHA.[10]

## Conclusion

2-Chloro-5-nitropyridine is more than a simple chemical; it is a strategic enabler for innovation in medicine and agriculture. Its well-defined reactivity and widespread commercial availability make it an indispensable tool for researchers and developers. A thorough understanding of its sourcing, synthetic utility, and handling requirements is paramount for leveraging its full potential safely and effectively. By adhering to the protocols and safety guidelines outlined in

this document, scientists can confidently incorporate this versatile intermediate into their synthetic programs to build the complex molecules that address critical global challenges.

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